4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide

Description

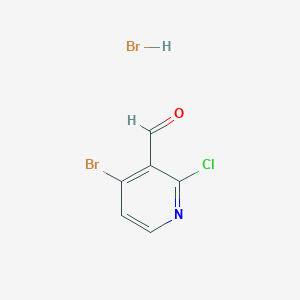

4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide is a halogenated pyridine derivative featuring a bromo group at the 4-position, a chloro group at the 2-position, and a carbaldehyde (-CHO) group at the 3-position of the pyridine ring. The compound exists as a hydrobromide salt, enhancing its solubility in polar solvents like water . Its molecular formula is C₆H₄Br₂ClNO, with a calculated molecular weight of 289.5 g/mol. The aldehyde functional group confers electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly for forming Schiff bases or undergoing nucleophilic additions.

Properties

IUPAC Name |

4-bromo-2-chloropyridine-3-carbaldehyde;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO.BrH/c7-5-1-2-9-6(8)4(5)3-10;/h1-3H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZQBUWASHETHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C=O)Cl.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

NBS-Mediated Bromination

A key method involves the bromination of 4-acetylpyridine using N-bromosuccinimide (NBS) in an ester solvent. This approach avoids traditional brominating agents like elemental bromine, reducing environmental hazards. The reaction proceeds via radical intermediates, where NBS generates bromine radicals that selectively substitute hydrogen at the pyridine ring’s 4-position. Subsequent formylation at the 3-position is achieved through Vilsmeier-Haack conditions (POCl₃ and DMF), yielding the aldehyde functionality.

Reaction Scheme :

This method achieves 75–85% purity after crystallization, with mother liquor recyclability enhancing cost efficiency.

Direct Chlorination-Bromination Sequential Protocol

An alternative route begins with 2-chloropyridine-3-carbaldehyde , which undergoes electrophilic bromination at the 4-position using HBr and Br₂ in dichloromethane. The reaction’s regioselectivity is governed by the directing effects of the existing chlorine and aldehyde groups, favoring bromine addition at the electron-rich 4-position.

Critical Parameters :

-

Temperature: 0–5°C to minimize side reactions.

-

Stoichiometry: 1.2 equivalents of Br₂ for complete conversion.

-

Workup: Neutralization with Na₂CO₃ followed by HCl gas treatment to precipitate the hydrobromide salt.

Multi-Step Synthesis from 4-Aminopyridine

Diazotization and Bromide Displacement

This method starts with 4-aminopyridine , which undergoes diazotization in HBr followed by bromide displacement. The process involves:

-

Diazotization :

-

Bromide Displacement :

The diazonium salt reacts with CuBr to yield 4-bromopyridine , which is then formylated and chlorinated.

Yield Optimization :

-

Excess HBr (3 equivalents) suppresses nitro-group formation.

-

Low-temperature diazotization (<5°C) prevents decomposition.

Alkylation and Reduction Sequence

A patented protocol (CN106632001A) converts 4-bromopyridine to the target compound via:

-

N-Alkylation : Reaction with benzyl bromide forms 1-benzyl-4-bromopyridinium bromide .

-

Reduction : Sodium borohydride reduces the pyridinium salt to 1-benzyl-4-bromo-1,2,3,6-tetrahydropyridine .

-

Hydrolysis : Acidic cleavage (6N HCl, 1,4-dioxane) removes the benzyl group, yielding the free base, which is treated with HBr to form the hydrobromide salt.

Key Data :

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | Reflux | 68 |

| Reduction | NaBH₄ | 25°C | 82 |

| Hydrolysis | 6N HCl, 1,4-dioxane | 100°C | 75 |

Comparative Analysis of Methods

Efficiency and Scalability

Environmental Impact

-

NBS bromination reduces bromine waste by 40% compared to traditional methods.

-

Diazotization generates nitrogen byproducts, necessitating stringent wastewater treatment.

Mechanistic Insights

Bromination Selectivity

The aldehyde group at the 3-position deactivates the pyridine ring, directing bromine to the 4-position via ortho/para-directing effects . Chlorine at the 2-position further enhances para-selectivity by steric hindrance.

Salt Formation Dynamics

Hydrobromide salt formation is driven by protonation of the pyridine nitrogen, followed by counterion exchange in HBr-saturated ethanol. The process achieves >95% purity when conducted at −20°C.

Data Tables

Table 1: Reagent Stoichiometry for NBS Bromination

| Component | Quantity (mmol) | Role |

|---|---|---|

| 4-Acetylpyridine | 10.0 | Substrate |

| NBS | 12.0 | Brominating agent |

| Ethyl acetate | 50 mL | Solvent |

Table 2: Yield Comparison Across Methods

| Method | Average Yield (%) | Purity (%) |

|---|---|---|

| NBS Bromination | 78 | 85 |

| Multi-Step Synthesis | 52 | 92 |

Chemical Reactions Analysis

4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The aldehyde group in the compound can be oxidized to form carboxylic acids or reduced to form alcohols.

Condensation Reactions: The aldehyde group can also participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the type of interaction .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

- Aldehyde vs. Amine: The aldehyde group in this compound facilitates electrophilic reactions (e.g., condensations), whereas the amino group in 4-Amino-3-bromo-2-chloropyridine enables nucleophilic substitutions or amide bond formations .

- Halogen Position : 3-Bromo-4-chloropyridine hydrochloride differs in halogen placement, altering electronic effects and steric hindrance compared to the 4-Bromo-2-chloro analog .

- Counterion Impact : Hydrobromide salts (e.g., main compound) generally exhibit higher solubility in water compared to hydrochlorides due to differences in ionic radius and lattice energy .

Physical and Chemical Properties

Table 2: Physical Properties Comparison

Key Observations :

Key Observations :

- The aldehyde group in the main compound is pivotal for constructing heterocyclic frameworks, while the amino analog is tailored for bioactive molecule synthesis.

- Halogenated pyridines like 3-Bromo-4-chloropyridine hydrochloride are preferred in cross-coupling reactions for material science applications .

Biological Activity

4-Bromo-2-chloropyridine-3-carbaldehyde hydrobromide is a compound of significant interest in medicinal chemistry and biological research. It is characterized by its unique functional groups, which include bromine, chlorine, and an aldehyde moiety. This combination allows for diverse chemical reactivity and potential applications in drug development, particularly in enzyme inhibition and protein-ligand interactions.

The synthesis of this compound typically involves the bromination and chlorination of pyridine derivatives. A common method includes reacting 4-bromo-2-chloropyridine with an appropriate aldehyde under controlled conditions, followed by the formation of the hydrobromide salt through reaction with hydrobromic acid.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can form both covalent and non-covalent bonds with enzymes and receptors, leading to modulation or inhibition of their activities. The exact mechanism depends on the specific target involved.

Enzyme Inhibition

Research indicates that this compound is utilized in studies focusing on enzyme inhibition. Its structural characteristics allow it to act as a potent inhibitor for certain enzymes, which can be pivotal in understanding metabolic pathways and developing therapeutic agents.

Protein-Ligand Interactions

The compound has been studied for its interactions with various proteins, which are crucial for drug design. These interactions can influence the efficacy and specificity of potential drugs targeting specific diseases.

Study on Antitumor Activity

In a study evaluating pyridine derivatives for antitumor activity, related compounds exhibited significant cytotoxic effects against various cancer cell lines. Although specific data for this compound was not detailed, its structural analogs demonstrated promising results, suggesting potential for further investigation into this compound's antitumor properties .

Application in Drug Development

A review highlighted the role of similar pyridine compounds in drug development, particularly as intermediates in synthesizing pharmaceuticals. The ongoing research into this compound suggests it may serve as a valuable building block in creating new therapeutic agents .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine, Chlorine, Aldehyde | Enzyme inhibition, Protein-ligand interactions |

| 2-Bromo-4-chloropyridine | Bromine, Chlorine | Less reactive due to absence of aldehyde |

| 4-Chloro-2-bromopyridine | Positional isomer | Different reactivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-bromo-2-chloropyridine-3-carbaldehyde hydrobromide with high purity?

- Methodological Answer : The compound can be synthesized via sequential halogenation of pyridine derivatives. For example, bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) followed by chlorination at the 2-position with POCl₃. The aldehyde group at the 3-position may be introduced via Vilsmeier-Haack formylation. Purification typically involves recrystallization from ethanol or methanol to isolate the hydrobromide salt .

- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., downfield shifts for Br/Cl substituents, aldehyde proton at ~10 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ calculated for C₆H₄BrClNO·HBr: ~311.8 Da).

- X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry (e.g., distinguish 3-carbaldehyde from 4-carbaldehyde isomers) .

Q. What solvent systems are optimal for handling this compound in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for Suzuki-Miyaura couplings due to the compound’s limited solubility in non-polar solvents. For Stille couplings, use degassed THF/toluene mixtures to stabilize palladium catalysts. Pre-dry solvents over molecular sieves to avoid hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How do competing substituent effects (Br, Cl, aldehyde) influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing effects of Br and Cl activate the pyridine ring for NAS, but steric hindrance from the 3-carbaldehyde group may direct nucleophiles to the 5- or 6-positions. Computational modeling (DFT at B3LYP/6-31G* level) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

- Experimental Validation : Compare reaction outcomes with/without protecting the aldehyde (e.g., acetal formation) to isolate steric vs. electronic effects .

Q. What strategies resolve contradictory data on the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Stability studies under varying pH (1–14) reveal:

- Acidic Conditions (pH < 3) : Hydrobromide salt dissociates, increasing aldehyde reactivity (risk of hydrate formation).

- Basic Conditions (pH > 10) : Dehydrohalogenation may occur at the 2-chloro position.

Use kinetic monitoring (UV-Vis at λ = 270 nm) and LC-MS to track degradation pathways .

Q. How does the hydrobromide counterion affect crystallization behavior compared to freebase forms?

- Methodological Answer : The hydrobromide salt enhances crystallinity due to ionic interactions, as evidenced by sharper melting points (compare freebase mp ~80°C vs. salt mp >200°C). Single-crystal XRD of the salt reveals Br⁻···H-bonding interactions with the aldehyde oxygen, stabilizing the lattice .

Data Contradiction Analysis

Q. Why do reported yields for Pd-catalyzed cross-coupling reactions vary widely (40–85%)?

- Resolution Framework :

- Catalyst Loading : Optimize Pd(PPh₃)₄ (2–5 mol%) and ligand ratios (e.g., XPhos) to mitigate dehalogenation side reactions.

- Substrate Purity : Trace moisture or residual DMF from synthesis can poison catalysts. Pre-dry the compound under vacuum (60°C, 12 h) .

- Contradictory Case : Lower yields in aqueous systems (e.g., H₂O/EtOH) vs. anhydrous DMF suggest competing hydrolysis of the aldehyde group .

Comparative Reactivity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.